molecular formula C15H19N5 B5942488 [1-[(2-Pyridin-2-ylpyrimidin-5-yl)methyl]pyrrolidin-3-yl]methanamine

[1-[(2-Pyridin-2-ylpyrimidin-5-yl)methyl]pyrrolidin-3-yl]methanamine

Cat. No.: B5942488
M. Wt: 269.34 g/mol
InChI Key: LIIGSTKTQLUFEX-UHFFFAOYSA-N
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Description

[1-[(2-Pyridin-2-ylpyrimidin-5-yl)methyl]pyrrolidin-3-yl]methanamine: is a heterocyclic compound that features a pyridine and pyrimidine moiety linked to a pyrrolidine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-[(2-Pyridin-2-ylpyrimidin-5-yl)methyl]pyrrolidin-3-yl]methanamine typically involves the formation of the pyridine-pyrimidine core followed by the attachment of the pyrrolidine ring. One common method involves the use of magnesium oxide nanoparticles as a catalyst to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.

    Reduction: Reduction reactions can occur at the pyridine and pyrimidine moieties.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolidinone derivatives, while substitution reactions can introduce various functional groups into the pyrimidine ring.

Comparison with Similar Compounds

Uniqueness: What sets [1-[(2-Pyridin-2-ylpyrimidin-5-yl)methyl]pyrrolidin-3-yl]methanamine apart is its unique combination of the pyridine-pyrimidine core with a pyrrolidine ring, which may confer distinct biological properties and enhance its potential as a therapeutic agent.

Properties

IUPAC Name

[1-[(2-pyridin-2-ylpyrimidin-5-yl)methyl]pyrrolidin-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5/c16-7-12-4-6-20(10-12)11-13-8-18-15(19-9-13)14-3-1-2-5-17-14/h1-3,5,8-9,12H,4,6-7,10-11,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIIGSTKTQLUFEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CN)CC2=CN=C(N=C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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